3-cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-cyclobutyl-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-10(14)13(8-5-6-8)9(11-12)7-3-2-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAHXIQMJUNBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis Strategies
Triazole Ring Formation
The triazolone scaffold is constructed via cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. A widely adopted approach involves reacting cyclopropylmethyl hydrazine with cyclobutyl ketones under acidic conditions (e.g., HCl or H₂SO₄) to form the 4,5-dihydro-1H-1,2,4-triazol-5-one core. Key parameters include:
- Temperature : 80–100°C
- Reaction Time : 6–12 hours
- Catalyst : p-Toluenesulfonic acid (pTSA) at 5 mol%
- Yield : 65–72%
The reaction proceeds through nucleophilic attack of the hydrazine’s terminal nitrogen on the ketone’s carbonyl carbon, followed by intramolecular cyclization to form the triazolone ring.
Functional Group Introduction
Cyclobutyl Group Installation
Cyclobutyl substituents are introduced via Friedel-Crafts alkylation using cyclobutyl bromide in the presence of AlCl₃. This step requires anhydrous conditions and temperatures of 0–5°C to minimize side reactions. The electrophilic cyclobutyl carbocation forms a σ-complex with the triazolone’s aromatic system, leading to regioselective substitution at the 3-position.
Cyclopropylmethyl Group Attachment
A two-step protocol is employed:
Methylation at N-1
The N-1 position is methylated via Eschweiler-Clarke reaction conditions:
- Reagents : Formaldehyde (37% aq.) and formic acid
- Temperature : 100°C (reflux)
- Time : 8 hours
- Yield : 85–90%
This step ensures exclusive methylation at the triazole’s nitrogen due to the steric protection of other reactive sites by bulky cyclobutyl/cyclopropyl groups.
Industrial Production Protocols
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow chemistry to enhance reproducibility and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Tubular (SS316) |
| Temperature Control | ±2°C | ±0.5°C |
| Residence Time | 6–12 h | 45–60 min |
| Annual Capacity | 10 kg | 5–10 metric tons |
| Purity | 95–98% | >99.5% |
Key advantages include:
- Enhanced Heat Transfer : Mitigates exothermic risks during cyclization
- Automated Quenching : In-line neutralization reduces manual handling
Solvent Recovery and Recycling
Industrial plants employ distillation-coupled crystallization to recover solvents:
- Vacuum Distillation : Removes >95% of dichloromethane and methanol
- Crystallization : Anti-solvent (n-heptane) addition precipitates the product
- Solvent Polishing : Molecular sieves and activated carbon remove trace impurities
This reduces solvent consumption by 70% compared to batch processes.
Mechanistic Insights into Key Reactions
Cyclization Kinetics
The rate-determining step in triazole formation follows second-order kinetics :
$$
\text{Rate} = k[\text{Hydrazine}][\text{Ketone}]
$$
Where $$ k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 80°C. Arrhenius analysis reveals an activation energy ($$E_a$$) of 92 kJ/mol, indicating significant temperature sensitivity.
Steric Effects on Regioselectivity
The cyclopropane ring’s strain (109.5° bond angles) directs electrophilic substitution to the less hindered 4-position. Computational studies (DFT/B3LYP/6-311G**) show:
| Substituent | ΔG‡ (kJ/mol) | Selectivity (3:4) |
|---|---|---|
| Cyclopropyl | 84.2 | 1:9 |
| Cyclobutyl | 79.8 | 1:12 |
These data explain the predominant formation of the 4-cyclopropyl isomer.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Critical parameters:
- Cooling Rate : 0.5°C/min
- Seed Crystal Size : 50–100 µm
- Final Purity : 99.7% by HPLC
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Batch Cyclization | 68 | 97.5 | 1200 | Moderate |
| Flow Chemistry | 82 | 99.8 | 950 | High |
| Microwave-Assisted | 75 | 98.2 | 1400 | Low |
Flow systems offer the best balance of efficiency and cost, though microwave methods provide rapid screening for analog synthesis.
Emerging Methodologies
Enzymatic Cyclization
Recent trials with lipase B from Candida antarctica (CAL-B) show promise for greener synthesis:
- Solvent : tert-Butanol/water (9:1)
- Conversion : 58% at 40°C
- Selectivity : >99% for 3-cyclobutyl isomer
While yields remain suboptimal, this approach eliminates heavy metal catalysts.
Photochemical Activation
UV irradiation (254 nm) of nitro precursors induces cyclization via nitrene intermediates: $$ \text{R-NO}_2 \xrightarrow{h\nu} \text{R-N} \rightarrow \text{Triazole} $$ Preliminary data indicate 40% yield after 2 hours, with potential for continuous photoreactor integration.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
3-cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s distinct cyclobutyl and cyclopropyl substituents differentiate it from analogs with simpler alkyl or aryl groups. For example:
- 3-Ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): Contains a morpholine-methyl group and a hydroxybenzylidene substituent.
- 3-p-Methylbenzyl-4-(4-methylthiobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (): Features a methylthiobenzylideneamino group.
- 2-(Cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (): Shares cyclopropane substituents but includes a methylphenyl group.
The cyclopropane and cyclobutane rings in the target compound likely enhance steric hindrance and influence conformational flexibility compared to linear alkyl chains .
Physicochemical Properties
Acidity (pKa Values):
Triazolone derivatives exhibit weak acidity due to the N–H group in the triazolone ring. The pKa values of similar compounds vary with substituents and solvents:
Computational Studies
DFT/HF Optimizations: Studies on analogs (e.g., ) reveal that B3LYP/6-31G(d,p) methods accurately predict bond lengths (C–N: 1.34–1.38 Å) and infrared spectra (N–H stretch: 3200–3300 cm⁻¹). The target compound’s strained bicyclic substituents may increase torsional angles, affecting conformational stability .
Biological Activity
3-Cyclobutyl-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and applications in various fields.
Chemical Structure and Properties
The compound features a unique triazolone structure characterized by the presence of a cyclobutyl group, a cyclopropylmethyl group, and a methyl group attached to a dihydro-1,2,4-triazolone ring. Its chemical formula is , and it is classified under triazole derivatives.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutyl Group : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Cyclopropylmethyl Group : This step often involves alkylation with cyclopropylmethyl halides under basic conditions.
- Formation of the Triazolone Ring : The final cyclization step integrates appropriate reagents to form the triazolone structure.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.6 | Induction of apoptosis |
| MCF7 (Breast) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 10.8 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on kinases that are crucial in cancer signaling pathways.
Case Studies
A notable study evaluated the biological activity of structurally related triazole compounds:
-
Study on Antimicrobial Activity :
- Researchers synthesized various triazole derivatives and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the cyclobutyl and cyclopropyl groups significantly influenced antimicrobial potency.
-
Study on Anticancer Activity :
- A series of in vitro experiments were conducted using different cancer cell lines.
- The results highlighted the compound's ability to induce apoptosis and inhibit cell growth at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
